![molecular formula C8H16N2O B1440015 (hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine CAS No. 1181643-74-2](/img/structure/B1440015.png)
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Overview
Description
“(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2O . It is an important structural unit found in biologically active compounds . The hexahydro-pyrrolo[2,1-c][1,4] oxazine fragment is disordered over two conformations - A and B, respectively - in a ratio 0.656 (5):0.344 (5). The disordered five-membered ring adopts an envelope conformation in A, while in B this ring is nearly planar .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2 . This indicates the presence of a pyrrolo[2,1-c][1,4]oxazin ring in its structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.23 . It is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Synthesis
Morpholine derivatives are commonly used in the synthesis of various pharmaceutical compounds due to their versatility and presence in biologically active natural products . The compound could potentially be utilized in the development of new medications, leveraging its structural properties to create novel therapeutic agents.
Catalysis and Ligand Chemistry
Morpholines serve as catalysts and ligands in asymmetric synthesis and other chemical reactions . The subject compound may find application in facilitating reactions such as organo-zinc additions to aldehydes or cyclization processes, contributing to more efficient and selective synthetic pathways.
Corrosion Inhibition
Synthetic morpholine derivatives are known to act as corrosion inhibitors . This compound could be researched for its potential use in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs.
Surface-Active Agents
Morpholine derivatives can function as surface-active agents . The compound could be explored for its ability to alter surface tension in various formulations, which is valuable in industries ranging from cosmetics to coatings.
Organocatalysis
In organic synthesis, morpholines are utilized as organocatalysts . This compound might be investigated for its catalytic properties in promoting various organic reactions, potentially leading to more sustainable and efficient processes.
Biological Activity Studies
Given the biological relevance of morpholine structures, this compound could be studied for its biological activity . Research could focus on its interaction with biological systems, potentially leading to discoveries in pharmacology or toxicology.
Material Science
Morpholine derivatives can contribute to material science through their application in polymers and other advanced materials . The compound could be examined for its properties when incorporated into new materials, possibly enhancing their performance or functionality.
Environmental Applications
Considering the role of morpholines in industrial applications, this compound might be researched for environmental applications such as waste treatment or pollution control .
Safety and Hazards
The compound is classified as dangerous with hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Researchers can explore synthetic methods and biological activities to develop new leads for treating various diseases . Keep in mind that this field is continually evolving, and future studies may reveal more about its mechanism of action. 🌟🔬🧪
properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZNRIERWGWTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1181643-74-2 | |
Record name | 1-{hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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